Elevated Lipophilicity (XLogP3 = 3.2) Distinguishes the Naphthalene-Bearing Compound from the Chlorophenyl Analog (XLogP3 = 2.5)
The target compound displays a computed XLogP3 of 3.2, which is 0.7 log units higher than the 2.5 value for the 2-chlorophenyl analog (CID 121023513) [1][2]. This difference corresponds to an approximately 5-fold increase in octanol-water partition coefficient, placing the naphthalene derivative closer to the optimal lipophilicity range (logP 3–5) for passive membrane permeation while still respecting Lipinski's Rule of Five.
| Evidence Dimension | Computed XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide; XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the optimal range can enhance passive cellular permeability, potentially improving intracellular target engagement in cell-based assays compared to less lipophilic analogs.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122163075. XLogP3-AA = 3.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/122163075. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121023513. XLogP3-AA = 2.5. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121023513. View Source
